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Compound of Interest

Compound Name: 6-lodoquinoxaline

Cat. No.: B1346120

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-lodoquinoxaline is a heterocyclic compound of significant interest in medicinal chemistry
and materials science. Its structure, featuring a quinoxaline core with an iodine substituent,
makes it a versatile building block for the synthesis of more complex molecules. The presence
of the iodine atom at the 6-position provides a reactive handle for various cross-coupling
reactions, enabling the introduction of a wide range of functional groups. This technical guide
provides a comprehensive overview of the commercial availability of 6-iodoquinoxaline, its
synthesis, and key experimental protocols for its derivatization, with a focus on its application in
the development of therapeutic and diagnostic agents.

Chemical Properties and Identification
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Property Value

CAS Number 50998-18-0[1][2][3]

Molecular Formula CsHsIN2[1]

Molecular Weight 256.05 g/mol [3]

Appearance Typically a crystalline solid[1]

Solubility Modelrf':ltelly soluble in organic solvents, limited
solubility in water[1]

SMILES IC1=CC2=C(C=C1)N=CC=N2[1]

InChl Key NWQDPVJIVUFEWLG-UHFFFAQOYSA-N[1]

Commercial Availability and Suppliers

6-lodoquinoxaline is commercially available from several chemical suppliers in various

purities and quantities. The table below summarizes the offerings from a selection of vendors.

Prices are subject to change and should be confirmed with the respective suppliers.

. ) Available Price (EUR,
Supplier Purity .
Quantities approx.)
CymitQuimica 97% 100mg, 250mg, 19, 5g €34, €56, €152, €407
Apollo Scientific (via N 100mg, 250mg, 19, €32, €49, €156, €501,
o Not Specified
CymitQuimica) 5g, 25¢g €2180
19, 5g, 10g, 2549, 504, ]
Adamas Reagent, Ltd.  98%+ Price on request
100g, 1kg, 25kg
Sigma-Aldrich N ) ]
Not Specified Inquire Price on request
(Ambeed, Inc.)
Sigma-Aldrich N ) )
Not Specified Inquire Price on request

(ChemScene LLC)

Experimental Protocols
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Synthesis of 6-lodoquinoxaline

A common method for the synthesis of 6-iodoquinoxaline involves the condensation of 4-iodo-
1,2-benzenediamine with glyoxal.[2]

Materials:

4-iodo-1,2-benzenediamine (0.46 g, 1.96 mmol)
o Glyoxal (40% aqueous solution, 2.25 mL)

e Acetic acid (1 mL)

o Ethanol (20 mL)

o Ethyl acetate

e Hexane

 Silica gel

Procedure:

e |n a round-bottom flask, dissolve 4-iodo-1,2-benzenediamine in a mixture of ethanol and
acetic acid.

o Add the 40% aqueous solution of glyoxal to the reaction mixture.

e Heat the mixture at 100 °C for several hours, monitoring the reaction progress by thin-layer
chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature.
o Add water to dilute the mixture and perform an extraction with ethyl acetate.

e Dry the combined organic layers over anhydrous sodium sulfate and concentrate under
reduced pressure.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1346120?utm_src=pdf-body
https://www.benchchem.com/product/b1346120?utm_src=pdf-body
https://jnm.snmjournals.org/content/65/Supplement_1/19S
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Purify the crude product by silica gel column chromatography using a 1:1 (v/v) mixture of
hexane and ethyl acetate as the eluent.

The final product, 6-iodoquinoxaline, is obtained as a solid (0.323 g, 64% vyield).[2]

Synthesis of N-Substituted Quinoxaline-2-Carboxamides

6-lodoquinoxaline can be further functionalized. A key transformation is the introduction of a

carboxamide group at the 2-position, which is a common feature in biologically active

molecules. This often involves the synthesis of a quinoxaline-2-carboxylic acid intermediate,

followed by amidation. The following is a general procedure for the amidation step.

Materials:

Quinoxaline-2-carboxylic acid derivative (e.g., 6-iodoquinoxaline-2-carboxylic acid) (2
mmol)

Oxalyl chloride (2 mmol)
Anhydrous Dichloromethane (DCM)
Dimethylformamide (DMF) (catalytic amount)

Corresponding amine (e.g., N,N-diethylethylenediamine)

Procedure:

Dissolve the quinoxaline-2-carboxylic acid derivative in anhydrous DCM with stirring.
In a separate flask, prepare a solution of oxalyl chloride in anhydrous DCM.
Add the oxalyl chloride solution to the carboxylic acid solution.

Add a catalytic amount (e.g., two drops) of DMF to the reaction mixture to initiate the
formation of the acid chloride.

After the activation of the carboxylic acid, add the desired amine to the reaction mixture.

Stir the reaction at room temperature until completion, as monitored by TLC.
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e Upon completion, wash the reaction mixture with an appropriate aqueous solution (e.g.,
saturated sodium bicarbonate) to remove any unreacted acid chloride and quench the
reaction.

o Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under
reduced pressure.

» Purify the crude product by a suitable method, such as column chromatography or
recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom of 6-iodoquinoxaline serves as an excellent leaving group in palladium-
catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.
These reactions allow for the formation of new carbon-carbon bonds.

General Procedure for Suzuki-Miyaura Coupling: This reaction couples 6-iodoquinoxaline with
an organoboron compound.

Materials:

e 6-lodoquinoxaline (1 equivalent)

Arylboronic acid (1.0-1.5 equivalents)

Palladium catalyst (e.g., Pd(OAc)z, Pd/C) (0.01-0.05 equivalents)

Base (e.g., Na2COs, K2COs, Amberlite IRA-400(OH))

Solvent system (e.g., water/ethanol, DME/water)
Procedure:

 In areaction vessel, combine 6-iodoquinoxaline, the arylboronic acid, the base, and the
solvent system.

» Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).
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e Add the palladium catalyst to the reaction mixture.

e Heat the reaction mixture (e.g., to 60°C) with vigorous stirring for one to several hours,
monitoring by TLC.

o After completion, cool the reaction to room temperature and perform a suitable workup,
which may include filtration to remove the catalyst, extraction with an organic solvent, and
washing with brine.

e Dry the organic layer, concentrate it, and purify the product by column chromatography.

General Procedure for Sonogashira Coupling: This reaction couples 6-iodoquinoxaline with a
terminal alkyne.

Materials:

e 6-lodoquinoxaline (1 equivalent)

o Terminal alkyne (1.0-1.5 equivalents)

» Palladium catalyst (e.g., PdCIz(PPhs)z2)

o Copper(l) cocatalyst (e.g., Cul) (optional, for traditional Sonogashira)
e Amine base (e.g., triethylamine, diethylamine)

e Solvent (e.g., THF, DMF)

Procedure:

» To a solution of 6-iodoquinoxaline and the terminal alkyne in the chosen solvent, add the
amine base.

» Add the palladium catalyst and, if applicable, the copper(l) cocatalyst.

« Stir the reaction mixture at room temperature or with gentle heating under an inert
atmosphere until the starting materials are consumed (monitored by TLC).
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e Once the reaction is complete, dilute the mixture with an organic solvent and wash with
water or a saturated ammonium chloride solution.

» Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by
column chromatography.

Visualizations
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Caption: Synthesis of 6-iodoquinoxaline via condensation.
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Caption: Derivatization pathways of 6-iodoquinoxaline.

Applications in Drug Discovery and Development

6-lodoquinoxaline and its derivatives have emerged as promising scaffolds in drug discovery.
Notably, they have been investigated for their potential in the diagnosis and treatment of
melanoma. Radioiodinated derivatives, such as N-(2-diethylaminoethyl)-6-iodoquinoxaline-2-
carboxamide ([*2°/131]]ICF01012), have been synthesized for melanin-targeted radionuclide
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imaging and therapy.[1] The quinoxaline core, combined with specific side chains, exhibits high
and specific binding to melanin in melanoma cells.[1] This targeting ability allows for the
delivery of radioactive isotopes (e.g., lodine-125, lodine-131) directly to tumor sites for both
imaging (SPECT) and therapeutic purposes.[1] The versatility of the 6-iodoquinoxaline core
allows for the synthesis of a variety of analogs to optimize pharmacokinetic properties and
therapeutic efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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